molecular formula C13H23FN2O2 B1443672 tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1263177-23-6

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1443672
CAS No.: 1263177-23-6
M. Wt: 258.33 g/mol
InChI Key: MYRFQFLASPKFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a fluorine atom and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed by the cyclization of a suitable diamine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the spirocyclic core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, reduced derivatives, and oxidized products with different functional groups .

Scientific Research Applications

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Uniqueness

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to the presence of a single fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-4-10(14)13(9-16)5-6-15-8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFQFLASPKFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.